molecular formula C13H6ClF3N4O B1412442 (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone CAS No. 1823183-03-4

(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone

Cat. No. B1412442
CAS RN: 1823183-03-4
M. Wt: 326.66 g/mol
InChI Key: WTDVCDXKCMUCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone, or 4-APT, is an organic compound with an interesting range of biochemical and physiological effects. It is a member of the pyridine-2-ylmethanone family, and is a versatile tool for scientists in the fields of organic and medicinal chemistry. 4-APT is synthesized through a multi-step process that involves the reaction of 4-azidophenylboronic acid and 3-chloro-5-trifluoromethylpyridine. This compound has been studied extensively in the past few decades, and is known to have several applications in scientific research, as well as a few limitations.

Scientific Research Applications

Drug Development

The compound (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone has potential applications in drug development due to the presence of the trifluoromethyl group. This group is a common feature in many FDA-approved drugs and is known for its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The azide functionality of the compound can be used in click chemistry, a powerful tool for constructing complex molecules, which is particularly useful in the development of targeted drug therapies.

properties

IUPAC Name

(4-azidophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N4O/c14-10-5-8(13(15,16)17)6-19-11(10)12(22)7-1-3-9(4-2-7)20-21-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDVCDXKCMUCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone
Reactant of Route 3
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone
Reactant of Route 4
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone
Reactant of Route 6
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.